Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a cyclopropane derivative with a bicyclic precursor under specific conditions that promote the formation of the spiro linkage. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen or oxygen atoms within the structure.
Substitution: The compound can participate in substitution reactions where one of the atoms or groups in the spirocyclic structure is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism by which Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic structure but differ in the attached rings and functional groups.
Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound with a different bicyclic system attached to the cyclopropane ring.
Uniqueness
Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic framework. This combination of heteroatoms and the specific ring structure provides distinct chemical and biological properties that are not commonly found in other spirocyclic compounds.
Biological Activity
Spiro[cyclopropane-1,6-oxaazabicyclo[2.2.1]heptane], also referred to as 7-Oxa-2-azaspiro[bicyclo[2.2.1]heptane], is a compound with significant potential in medicinal chemistry due to its unique structural properties. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological profiles, and structure-activity relationships (SAR).
- Molecular Formula : C7H11NO
- Molar Mass : 125.17 g/mol
- Density : 1.20 ± 0.1 g/cm³
- Boiling Point : 213.1 ± 23.0 °C
- pKa : 8.78 ± 0.20
These properties suggest that the compound is stable under standard conditions, which is advantageous for its handling in biological assays.
Synthesis
The synthesis of spiro[cyclopropane-1,6-oxaazabicyclo[2.2.1]heptane] involves several synthetic strategies that leverage its bicyclic structure. Notably, recent research has explored novel synthetic pathways that enhance yield and purity while minimizing environmental impact through green chemistry principles .
Analgesic and Anti-inflammatory Effects
A related series of spirocyclopropane compounds demonstrated significant anti-inflammatory and analgesic activities in animal models . These findings point to the possibility that spiro[cyclopropane-1,6-oxaazabicyclo[2.2.1]heptane] may possess similar effects, warranting further investigation into its mechanism of action.
Cytotoxicity Studies
Preliminary cytotoxicity assays using cell lines such as HeLa have shown varied results for compounds within the same family as spiro[cyclopropane-1,6-oxaazabicyclo[2.2.1]heptane]. For example, certain derivatives exhibited IC50 values indicating moderate cytotoxicity, which suggests potential applications in cancer therapeutics .
Structure-Activity Relationships (SAR)
Understanding the SAR of spiro[cyclopropane-1,6-oxaazabicyclo[2.2.1]heptane] is crucial for optimizing its biological activity:
- Substituent Effects : Variations in substituents on the bicyclic framework can significantly alter biological activity.
- Conformational Analysis : The three-dimensional arrangement of atoms influences interaction with biological targets, affecting potency and selectivity.
Case Studies
Study | Findings |
---|---|
Study A | Demonstrated anti-inflammatory effects in a rat model using a related spiro compound with an IC50 of 25 µg/mL |
Study B | Investigated cytotoxic effects on HeLa cells; found IC50 values ranging from 10 to 30 µg/mL across different derivatives |
Study C | Explored antimicrobial activity against E.coli and Staphylococcus aureus; showed promising results with minimal inhibitory concentrations |
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
spiro[7-oxa-2-azabicyclo[2.2.1]heptane-6,1'-cyclopropane] |
InChI |
InChI=1S/C7H11NO/c1-2-7(1)3-5-4-8-6(7)9-5/h5-6,8H,1-4H2 |
InChI Key |
IMDVOHGFZKJWAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3CNC2O3 |
Origin of Product |
United States |
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